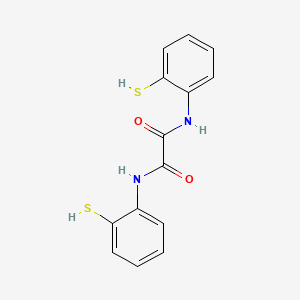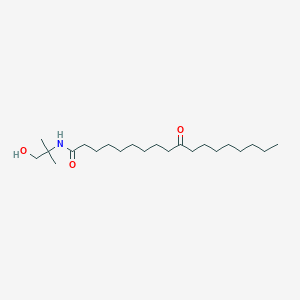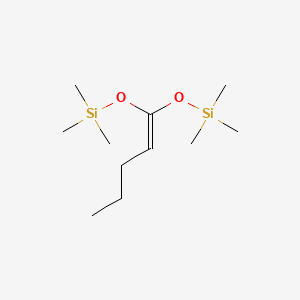
N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide is a quaternary ammonium compound Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction can be represented as follows:
[ \text{R}_3\text{N} + \text{R’}\text{I} \rightarrow \text{R}_3\text{N}+\text{R’}\text{I}- ]
where (\text{R}_3\text{N}) represents the tertiary amine and (\text{R’}\text{I}) represents the alkyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with a hydroxide ion would yield an alcohol, while elimination reactions would produce alkenes.
Scientific Research Applications
N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Research is ongoing into its potential use as an antimicrobial agent, given the known efficacy of quaternary ammonium compounds against bacteria and viruses.
Industry: It is used in the formulation of surfactants and detergents, as well as in the production of certain polymers.
Mechanism of Action
The mechanism of action of N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the positively charged ammonium group can interact with negatively charged sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Iodide: Another quaternary ammonium compound with similar properties but shorter alkyl chains.
N-Butylammonium Iodide: A simpler compound with only one butyl group attached to the ammonium ion.
Uniqueness
N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide is unique due to its combination of long alkyl chains and iodide counterion, which confer specific solubility and reactivity properties. This makes it particularly useful in applications requiring phase-transfer catalysis and membrane interaction studies.
Properties
CAS No. |
628724-42-5 |
|---|---|
Molecular Formula |
C22H48IN |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
butyl-heptyl-hexyl-pentylazanium;iodide |
InChI |
InChI=1S/C22H48N.HI/c1-5-9-13-15-18-22-23(19-12-8-4,20-16-11-7-3)21-17-14-10-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FOQLBUMBHWTVIS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+](CCCC)(CCCCC)CCCCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)

![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)






![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)



